molecular formula C16H20N6O2 B2728433 N-Methyl-N-[2-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]prop-2-enamide CAS No. 2201628-81-9

N-Methyl-N-[2-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]prop-2-enamide

Cat. No. B2728433
M. Wt: 328.376
InChI Key: CLOMMRYPHZVAKG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an amide, a triazole, and a pyridine . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and pyridine rings would add rigidity to the structure, while the amide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions, while the triazole ring could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These would need to be assessed through laboratory testing and risk assessment .

Future Directions

The future research directions for this compound could include exploring its potential applications (for example, in drug discovery), optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

N-methyl-N-[2-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-5-14(24)22(4)9-13(23)18-11(3)15-19-16(21-20-15)12-8-10(2)6-7-17-12/h5-8,11H,1,9H2,2-4H3,(H,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOMMRYPHZVAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NNC(=N2)C(C)NC(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145907905

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